molecular formula C19H19N3O4 B2765548 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 899989-37-8

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2765548
CAS No.: 899989-37-8
M. Wt: 353.378
InChI Key: KDAFLWDGLBACFM-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide side chain linked to a 4-methoxyphenethyl moiety. The pyridazinone scaffold is known for its pharmacological versatility, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFLWDGLBACFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the furan ring: This step might involve a coupling reaction using furan derivatives.

    Attachment of the methoxyphenethyl side chain: This can be done through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyridazinone core.

    Receptor modulators: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibit their activity by interacting with the active site.

    Modulate receptors: Alter receptor function by binding to specific sites.

    Affect signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Discussion of Pharmacological Relevance

  • Binding Affinity vs. Functional Activity : While Compound X (CPX) showed high computational binding affinity, functional data are lacking. In contrast, 3a–3c demonstrated clear in vivo hypoglycemic effects despite moderate IC50 values .
  • Limitations : Direct comparisons are hindered by inconsistent assay systems (e.g., binding energy vs. IC50). Further studies should standardize testing protocols for cross-compound evaluations.

Biological Activity

The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of approximately 344.38 g/mol. The structure features a furan ring, a pyridazine moiety, and an acetamide group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H20N4O3C_{18}H_{20}N_{4}O_{3}
Molecular Weight344.38 g/mol
SolubilitySoluble in DMSO

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridazine rings have shown effectiveness against various bacterial strains. Preliminary tests suggest that This compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Antitumor Properties

Research indicates that pyridazine derivatives can act as antitumor agents. The presence of the furan moiety in This compound may enhance its cytotoxic effects against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes involved in metabolic pathways. For example, preliminary data indicate that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function.

The mechanism by which This compound exerts its biological effects likely involves several pathways:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Interaction : It may inhibit key enzymes involved in disease processes, as seen with AChE.
  • Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of related compounds found that those with furan and pyridazine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct testing on This compound is still needed, the structural similarity suggests potential efficacy.

Study 2: Antitumor Activity

In vitro assays conducted on pyridazine derivatives revealed that certain compounds could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM. These findings highlight the need for further exploration into the antitumor capabilities of This compound .

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